molecular formula C13H15N3O4S B3036600 2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide CAS No. 379728-87-7

2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B3036600
CAS No.: 379728-87-7
M. Wt: 309.34 g/mol
InChI Key: UYOFIIGMNMZBQQ-UHFFFAOYSA-N
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Description

2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C13H17N3O4S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a cyano group, a morpholinylsulfonyl group, and a phenylacetamide moiety, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves the condensation of cyanoacetic acid with an appropriate amine derivative. One common method includes the reaction of 4-(morpholin-4-ylsulfonyl)aniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the sulfonyl group, depending on the reaction conditions and reagents used

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base or acid catalyst

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

2-cyano-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and therapeutic potentials, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-cyano-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c14-6-5-13(17)15-11-1-3-12(4-2-11)21(18,19)16-7-9-20-10-8-16/h1-4H,5,7-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOFIIGMNMZBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101216576
Record name 2-Cyano-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379728-87-7
Record name 2-Cyano-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=379728-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101216576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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